REACTION_SMILES
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[Cl:16][c:17]1[cH:18][cH:19][c:20]([F:21])[c:22]([C:24]#[N:25])[cH:23]1.[H-:33].[NH2:1][CH2:2][c:3]1[c:4]([N:10]2[C:11](=[O:15])[CH2:12][CH2:13][CH2:14]2)[cH:5][cH:6][c:7]([Cl:9])[cH:8]1.[Na+:32].[O:26]=[C:27]1[NH:28][CH2:29][CH2:30][CH2:31]1.[O:34]=[CH:35][N:36]([CH3:37])[CH3:38]>>[N:1]#[C:2][c:3]1[c:4]([N:10]2[C:11](=[O:15])[CH2:12][CH2:13][CH2:14]2)[cH:5][cH:6][c:7]([Cl:9])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cc(Cl)ccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1cc(Cl)ccc1N1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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N#Cc1cc(Cl)ccc1N1CCCC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |